3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid
Overview
Description
3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid is a complex organic compound known for its potential therapeutic applications. This compound is particularly noted for its role as a sodium channel blocker, which makes it valuable in the treatment of various respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, bronchiectasis, and cystic fibrosis .
Biochemical Analysis
Biochemical Properties
KM-003 (sulfite) plays a role in biochemical reactions, particularly those involving sodium channels . It acts as a potent, selective inhibitor of epithelial sodium channels, which are key regulators of airway mucosal hydration and mucus clearance . The compound’s interaction with these channels can enhance mucociliary clearance .
Cellular Effects
In the context of cellular effects, KM-003 (sulfite) influences cell function by blocking sodium channels . This blockage can potentially improve conditions like cystic fibrosis by promoting an expansion in airway surface liquid volume
Molecular Mechanism
The molecular mechanism of KM-003 (sulfite) involves its interaction with epithelial sodium channels . It acts as a blocker, inhibiting the function of these channels
Metabolic Pathways
The specific metabolic pathways that KM-003 (sulfite) is involved in are not clearly defined in the current literature. It is known to interact with epithelial sodium channels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the pyrazine ring: This involves the reaction of appropriate diamines with chlorinated precursors under controlled conditions.
Attachment of the side chains: The phenyl and butyl groups are introduced through nucleophilic substitution reactions.
Final modifications: The dihydroxypropoxy group is added through etherification reactions, and the methanesulfonic acid is introduced to form the final salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and amino groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different pharmacological properties .
Scientific Research Applications
3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on cellular sodium channels and its potential to modulate cellular functions.
Medicine: Explored for its therapeutic potential in treating respiratory diseases by acting as a sodium channel blocker.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The compound exerts its effects primarily by blocking sodium channels. This action helps in reducing sodium absorption in epithelial cells, leading to increased hydration of mucosal surfaces. The molecular targets include epithelial sodium channels (ENaC), and the pathways involved are related to sodium transport and cellular hydration mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides.
6-Chloro-3,5-diamino-2-pyrazinecarboxamide: Another sodium channel blocker with similar applications
Uniqueness
3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide stands out due to its specific structure that allows for effective sodium channel blocking, making it particularly useful in treating respiratory diseases .
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O4.CH4O3S/c20-15-17(22)26-16(21)14(25-15)18(30)27-19(23)24-8-2-1-3-11-4-6-13(7-5-11)31-10-12(29)9-28;1-5(2,3)4/h4-7,12,28-29H,1-3,8-10H2,(H4,21,22,26)(H3,23,24,27,30);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOATBKPEFZNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587879-54-7 | |
Record name | 552-02 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587879547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-6-chloro-N-(N-{4-[4-(2,3-dihydroxypropoxy)phenyl]butyl}carbamimidoyl)pyrazine-2-carboxamide methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GS-9411 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81U49K9009 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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